molecular formula C15H10ClFN2O B11840576 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one CAS No. 302913-39-9

7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Cat. No.: B11840576
CAS No.: 302913-39-9
M. Wt: 288.70 g/mol
InChI Key: TUJYTQLGAYAWQB-UHFFFAOYSA-N
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Description

7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities and are used in various therapeutic applications. This compound, with its unique structural features, may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 7-chloroquinazoline.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps: The key steps involve the nucleophilic substitution of the 2-fluorobenzyl group onto the quinazoline ring, followed by cyclization to form the quinazolinone structure.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine.

    Substitution: Halogen substitution reactions can introduce different substituents on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinazoline: A simpler analogue with similar core structure.

    2-Fluorobenzylquinazoline: Another derivative with different substitution patterns.

Uniqueness

7-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and fluorobenzyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogues.

Properties

CAS No.

302913-39-9

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

7-chloro-3-[(2-fluorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2

InChI Key

TUJYTQLGAYAWQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)F

Origin of Product

United States

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